molecular formula C10H13BrClN B8098167 3-[(2-Bromophenyl)methyl]azetidine hydrochloride

3-[(2-Bromophenyl)methyl]azetidine hydrochloride

Cat. No.: B8098167
M. Wt: 262.57 g/mol
InChI Key: IRGLAXPDFLRFTO-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]azetidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a bromophenyl group attached to the azetidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromophenyl)methyl]azetidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.

  • Formation of Azetidine Ring: The brominated compound is then reacted with a suitable amine under controlled conditions to form the azetidine ring.

  • Hydrochloride Formation: Finally, the azetidine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Bromophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(2-Bromophenyl)methyl]azetidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Bromophenyl)methyl]azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(3-Bromophenyl)methyl]azetidine hydrochloride: Similar structure with a different position of the bromine atom on the benzene ring.

  • 3-[(4-Bromophenyl)methyl]azetidine hydrochloride: Another positional isomer with the bromine atom at a different position.

Uniqueness: 3-[(2-Bromophenyl)methyl]azetidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its positional isomers.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGLAXPDFLRFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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